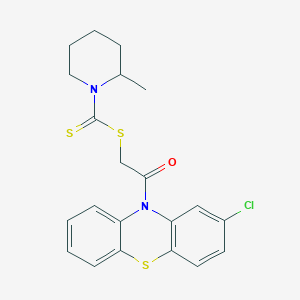
N-allyl-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide
Descripción general
Descripción
N-allyl-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide is a useful research compound. Its molecular formula is C16H19N3S and its molecular weight is 285.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.12996879 g/mol and the complexity rating of the compound is 384. The solubility of this chemical has been described as 27.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Heterocyclization : Research on the synthesis of N-allylcytisine-12-carbothioamide, a compound structurally related to N-allyl-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide, demonstrates a method for intramolecular heterocyclization, indicating a pathway for creating complex molecular structures with potential biological activities (Nurkenov et al., 2006).
- Enantiomer Preparation : The preparation of both enantiomers of 1-allyl-1,2,3,4-tetrahydro-β-carboline showcases the importance of chiral auxiliary derived from l-proline in achieving high enantioselectivity, a critical aspect in the development of compounds for potential therapeutic applications (Itoh et al., 2001).
- Gold(I)-Catalyzed Carboaminations : Studies on N-Allyl tetrahydro-β-carbolines undergoing gold-catalyzed cyclizations reveal the formation of complex tetracyclic compounds, illustrating the compound's versatility in synthetic organic chemistry and potential for creating novel structures (Gobé et al., 2018).
Potential Biological Activities
- Antioxidant and Radical Scavenger Activities : Tetrahydro-beta-carboline alkaloids found in fruits and fruit juices, including those structurally similar to this compound, act as antioxidants and free radical scavengers. This suggests potential health benefits when absorbed and accumulated in the body, contributing to the antioxidant effect of fruit products containing these compounds (Herraiz & Galisteo, 2003).
Complexation and Chemical Properties
- Zn(II) and Ag(I) Complexes : The study on N-allylcarbothioamide derivatives showcases their application in complexation reactions with Zn(II) and Ag(I) ions, indicating potential use in the development of new materials or catalysts (Borovyk et al., 2019).
Propiedades
IUPAC Name |
1-methyl-N-prop-2-enyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-3-9-17-16(20)19-10-8-13-12-6-4-5-7-14(12)18-15(13)11(19)2/h3-7,11,18H,1,8-10H2,2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPJEXLFDUWIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=S)NCC=C)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4047549.png)
![(3,4-Dichlorophenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B4047560.png)
![2-(2,2-dimethoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4047561.png)
![2-[1-ethyl-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4047565.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B4047571.png)
![N-(2,4-dimethoxyphenyl)-2-{2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B4047573.png)
![3-{1-[(4-methoxyphenyl)sulfonyl]-2-piperidinyl}pyridine](/img/structure/B4047589.png)
![2-fluoro-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4047601.png)
![2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide](/img/structure/B4047611.png)
![4-sec-butoxy-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B4047616.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4047625.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(1-naphthoyl)piperazine](/img/structure/B4047633.png)
![1-{[1'-(3-phenylpropyl)-1,4'-bipiperidin-4-yl]carbonyl}-3-piperidinol](/img/structure/B4047640.png)
